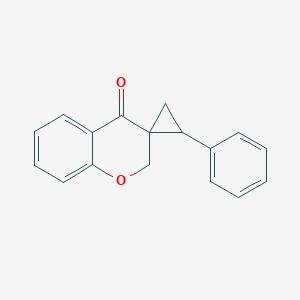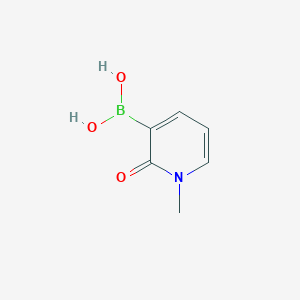![molecular formula C17H17ClN2O B2404951 1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole CAS No. 637745-28-9](/img/structure/B2404951.png)
1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a series of novel thioether derivatives containing 1,2,4-triazole moiety were synthesized from 4-chlorophenol and ethyl 2-chloroacetate as starting materials by multi-step reactions under microwave irradiation .
Molecular Structure Analysis
The molecular weight of “1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole” is 300.79. The InChI code for a similar compound, 2-(4-chlorophenoxy)ethylamine, is 1S/C9H12ClNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole and its derivatives have been synthesized and investigated for their biological activities, including antimicrobial and antifungal properties. For instance, compounds with structures related to this compound have demonstrated efficacy against pathogens such as Xanthomonas oryzae pv. oryzae, showing significant antibacterial activities (Song et al., 2017). These findings indicate potential applications in developing new antimicrobial agents for agricultural use.
Antioxidant and Anticancer Potential
Derivatives of this compound have also been explored for their antioxidant and anticancer activities. Research has identified compounds within this chemical family exhibiting significant in vitro antioxidant activity, suggesting potential for therapeutic applications (Spasov et al., 2022). Furthermore, certain derivatives have shown higher anticancer activity than doxorubicin, a reference drug, indicating promising directions for anticancer drug development (Hafez et al., 2016).
Agricultural Applications
In agriculture, the synthesis and application of polymeric and solid lipid nanoparticles containing this compound derivatives such as carbendazim and tebuconazole have been investigated. These nanoparticles have been shown to enhance the delivery and efficacy of fungicides, offering a novel approach to plant disease management with reduced environmental impact (Campos et al., 2015).
Propiedades
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12-9-16-17(10-13(12)2)20(11-19-16)7-8-21-15-5-3-14(18)4-6-15/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSGEZOWBOUJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

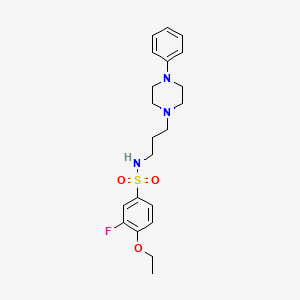
![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B2404869.png)
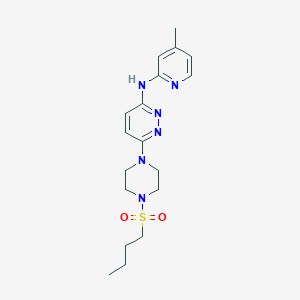
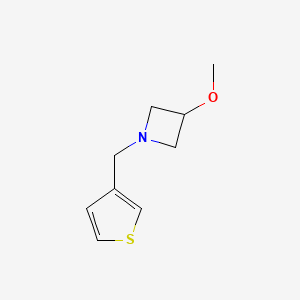

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2404873.png)
![2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2404878.png)
![N-(2-chloro-6-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2404879.png)
![Ethyl 2-[2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2404881.png)

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)
